N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide
Description
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-13(12-22-2)17(21)19-16-7-9-20(10-8-16)11-14-3-5-15(18)6-4-14/h3-6,13,16H,7-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHGDEHSZZSSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)C(=O)NC1CCN(CC1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Attachment of the methoxy and methyl groups: The methoxy and methyl groups are introduced through alkylation reactions using appropriate alkylating agents.
Final coupling: The final step involves coupling the piperidine derivative with the appropriate amide to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or the aromatic ring are replaced by other nucleophiles.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders, pain management, and psychiatric conditions.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various physiological processes.
Chemical Biology: The compound is utilized in chemical biology to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-3-methoxy-2-methylpropanamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide: This compound shares a similar piperidine core but differs in the substitution pattern on the aromatic ring and the side chain.
1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound has a similar piperidine ring structure but contains different functional groups attached to the ring.
6-Chloro-5-[(2R,5S)-4-(4-fluorobenzyl)-2,5-dimethylpiperazine-1-carbonyl]-N,N,1-trimethyl-a-oxo-1H-indole-3-acetamide: This compound features a piperazine ring instead of a piperidine ring and has additional substituents on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
